N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrolidine: A related compound used in similar applications.
N-methylbenzylamine: Another structurally related compound with different functional groups.
Uniqueness
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a benzylamine moiety makes it particularly useful in various research applications .
Properties
IUPAC Name |
N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,13H,2-3,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSIBXGPJNBMBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427707 |
Source
|
Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823188-79-0 |
Source
|
Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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